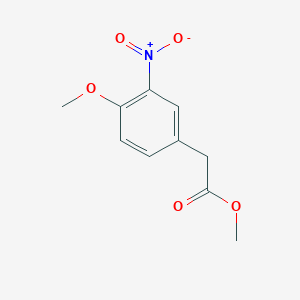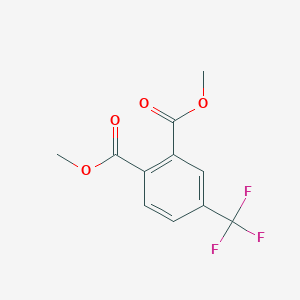
Dimethyl 4-(trifluoromethyl)phthalate
Descripción general
Descripción
Dimethyl 4-(trifluoromethyl)phthalate is an organic compound . It has a molecular formula of C11H9F3O4 . The molecular weight is approximately 262.18 Da .
Synthesis Analysis
The synthesis of similar compounds, such as dimethyl phthalate, is typically achieved through the esterification of phthalic anhydride with methanol . This reaction can be catalyzed by a strong acid, such as sulfuric acid . Trifluoromethyl ketones, which may be related to the trifluoromethyl group in the compound of interest, are valuable synthetic targets and can be used in the construction of fluorinated pharmacons .Molecular Structure Analysis
The molecular structure of Dimethyl 4-(trifluoromethyl)phthalate consists of a benzene ring substituted with one or more trifluoromethyl groups .Chemical Reactions Analysis
Phthalates, including dimethyl phthalate, have been studied for their reactions with various ions . Reactions of H3O+, O2+, and NO+ with these phthalate molecules were found to produce characteristic primary ion products .Physical And Chemical Properties Analysis
The physical and chemical properties of phthalates, including dimethyl phthalate, are highly dependent on their structure . For example, the air and water solubilities decrease by orders of magnitude from the short alkyl chain phthalates such as dimethyl phthalate to the long alkyl chain phthalates .Aplicaciones Científicas De Investigación
Degradation and Remediation
- Degradation in Solutions and Soil Slurries : A study by Wang, Deng, & Yang (2014) explored the degradation of dimethyl phthalate (DMP) using persulfate at ambient temperatures. This process is effective for treating DMP-contaminated soil and groundwater, offering practical insights for environmental remediation.
Environmental and Health Studies
- Toxicity and Interaction with Trypsin : Wang, Zhang, & Wang (2015) investigated the interaction between DMP and trypsin, providing insights into the toxicological effects of DMP. Their study Wang, Zhang, & Wang (2015) revealed significant fluorescence quenching and conformational changes in trypsin due to the formation of a DMP-trypsin complex.
Biodegradation
- Degradation by Fungal Strains : Luo et al. (2012) identified fungal strains capable of degrading dimethyl phthalate esters. Their research Luo et al. (2012) offers valuable information on the potential use of fungi in environmental clean-up of phthalate contaminants.
Detection and Measurement Techniques
- Real-time Immune-PCR for Detection in Beverages and Water : A novel method developed by Sun & Zhuang (2015) using biotin–streptavidin-amplified real-time immune-PCR (BA-rt-IPCR) is useful for detecting DMP in beverages and drinking water. This research Sun & Zhuang (2015) contributes significantly to environmental monitoring and safety assurance.
Removal from Wastewater
- Removal and Environmental Risk Assessment : Kotowska, Kapelewska, & Sawczuk (2020) explored the occurrence, removal, and environmental risks of phthalates, including DMP, in Polish wastewater. Their findings Kotowska, Kapelewska, & Sawczuk (2020) are crucial for understanding the impact of these compounds on the environment and for developing effective treatment methods.
Air-Sea Exchange Studies
- Atmospheric Concentrations and Air-Sea Exchanges : Research by Xie et al. (2005) on the concentrations and air-sea exchanges of phthalates in the North Sea provides valuable data on the environmental distribution of these compounds. This study Xie et al. (2005) is significant for understanding the global movement and environmental impact of phthalates.
Photocatalytic Degradation
- Photocatalytic Membrane Reactor for Removal : Constantin et al. (2022) developed a hybrid process combining photocatalysis and membrane-based processes for the effective removal of DMP from aqueous systems. Their innovative approach Constantin et al. (2022) offers a promising method for treating phthalate pollution.
Safety And Hazards
Direcciones Futuras
Phthalates are widely used in various industries, and their environmental and health impacts are now well understood . Future research could focus on understanding the toxicity mechanism of phthalates to comprehend their harmful effect on human health . Additionally, enhanced degradation methods for phthalates in wastewater are being explored .
Propiedades
IUPAC Name |
dimethyl 4-(trifluoromethyl)benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O4/c1-17-9(15)7-4-3-6(11(12,13)14)5-8(7)10(16)18-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLSBQYCLOXJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471819 | |
| Record name | Dimethyl 4-(trifluoromethyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(trifluoromethyl)phthalate | |
CAS RN |
728-47-2 | |
| Record name | Dimethyl 4-(trifluoromethyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)

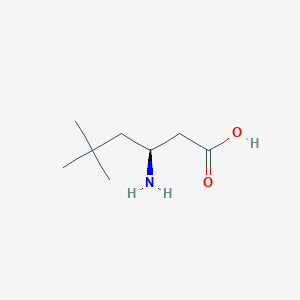
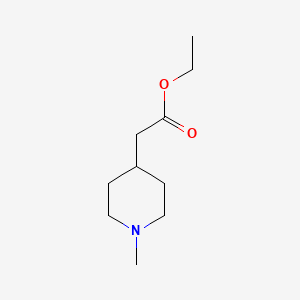
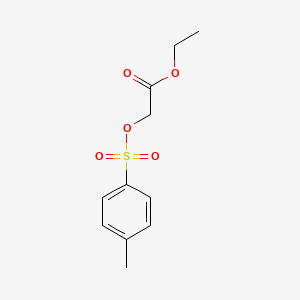
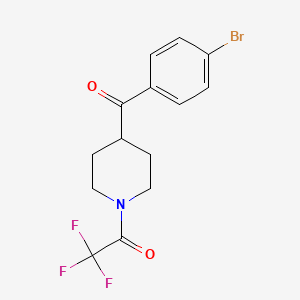
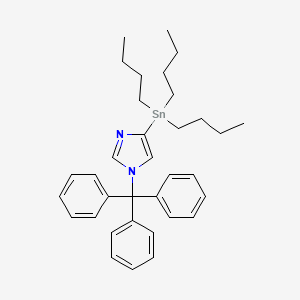
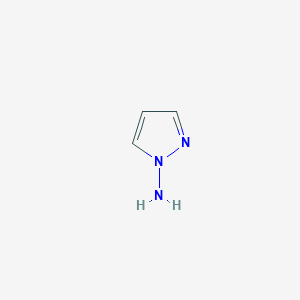
![(S)-5-Azaspiro[2.4]heptan-7-amine](/img/structure/B1314664.png)
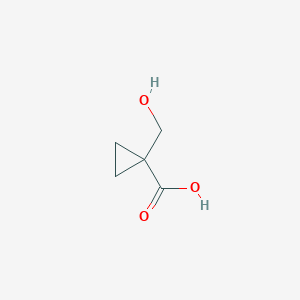
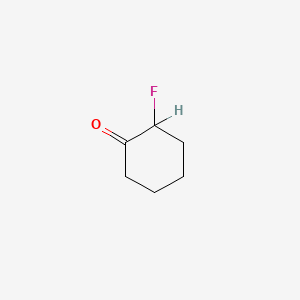
![ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1314669.png)
![Pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B1314670.png)
